5-Aminopentanoic Acid Benzyl Ester Tosylate
Description
5-Aminopentanoic Acid Benzyl Ester Tosylate (CAS: 63649-14-9, Mw: 379.48 g/mol) is a derivative of δ-aminovaleric acid (5-aminopentanoic acid), a naturally occurring amino acid and a methylene homologue of γ-aminobutyric acid (GABA) . The compound features a benzyl ester group and a tosylate (p-toluenesulfonate) moiety. The benzyl ester protects the carboxylic acid functionality, while the tosylate group enhances solubility in polar aprotic solvents and serves as a leaving group in synthetic reactions. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research for prodrug development and peptide modifications .
Properties
IUPAC Name |
benzyl 5-aminopentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-10,13H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPAHSRXTRSFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718487 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63649-14-9 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Esterification Approaches
Historically, amino acid benzyl esters were prepared via acid-catalyzed esterification using benzyl alcohol and p-toluenesulfonic acid in refluxing benzene or carbon tetrachloride. These solvents facilitated azeotropic removal of water, driving the reaction to completion. However, benzene and carbon tetrachloride are highly toxic and carcinogenic, necessitating safer alternatives.
Table 1: Hazard Profile of Traditional Solvents
| Solvent | Boiling Point (°C) | Toxicity Class | Azeotrope with Water (wt% water) |
|---|---|---|---|
| Benzene | 80.1 | Carcinogenic | 8.8% |
| Carbon Tetrachloride | 76.7 | Hepatotoxic | 4.1% |
| Cyclohexane | 80.7 | Low toxicity | 8.4% |
Limitations of Legacy Protocols
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Racemization Risk : Prolonged heating in polar solvents (e.g., toluene) led to partial racemization, especially for amino acids with electron-withdrawing side chains.
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Safety Concerns : Benzene and carbon tetrachloride exposure risks necessitated stringent safety measures, increasing operational complexity.
Modern Solvent Replacement Strategy
Cyclohexane-Based Azeotropic Esterification
A breakthrough methodology replaces benzene/carbon tetrachloride with cyclohexane, achieving comparable azeotropic efficiency while eliminating toxicity risks. The protocol involves:
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Reagents :
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5-Aminopentanoic acid (0.05 mol)
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Benzyl alcohol (0.25 mol)
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p-Toluenesulfonic acid (0.06 mol)
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Cyclohexane (30 mL)
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Procedure :
Table 2: Yield and Purity Across Amino Acid Derivatives
| Amino Acid | Side Chain | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Alanine | -CH₃ | 92 | >99 |
| Phenylglycine | -C₆H₅ | 85 | >99 |
| Methionine | -(CH₂)₂SCH₃ | 68 | 98 |
| Lysine | -(CH₂)₄NH₂ | 89 | >99 |
Solvent Comparison: Cyclohexane vs. Toluene
Toluene, though less toxic than benzene, induces racemization due to its polar aprotic nature. The extent of racemization correlates with Taft’s substituent constants () of the amino acid side chains:
Table 3: Taft’s Constants and Racemization in Toluene
| Amino Acid | Racemization (%) | |
|---|---|---|
| Glycine | 0.00 | 5.3 |
| Alanine | -0.10 | 3.1 |
| Phenylglycine | 0.60 | 18.9 |
| Methionine | 0.21 | 9.8 |
Work-Up and Purification Modifications
Standard Precipitation Protocol
For most amino acid derivatives, adding ethyl acetate directly to the reaction mixture precipitates the tosylate salt as a white solid. Filtration and drying yield >95% purity.
Challenges with Oily Intermediates
Methionine and serine derivatives often form oily residues due to their hydrophilic side chains. For these cases:
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Remove cyclohexane supernatant.
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Wash the oil with cyclohexane to remove residual benzyl alcohol.
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Dissolve in dichloromethane and partition with aqueous Na₂CO₃ to isolate the free base.
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Convert to tosylate salt by adding p-toluenesulfonic acid in ethyl acetate.
Scalability and Industrial Adaptation
Kilogram-Scale Production
The cyclohexane method has been validated at multi-gram scales with consistent yields (85–92%). Key advantages include:
Chemical Reactions Analysis
Types of Reactions
5-Aminopentanoic Acid Benzyl Ester Tosylate undergoes various chemical reactions, including substitution, reduction, and hydrolysis .
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, such as halides or alkoxides.
Reduction Reactions: The benzyl ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-aminopentanoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium iodide in acetone.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-Aminopentanol.
Hydrolysis: 5-Aminopentanoic acid.
Scientific Research Applications
Proteomics Research
Derivatization Reagent:
5-Aminopentanoic Acid Benzyl Ester Tosylate is primarily utilized as a derivatization reagent in proteomics research. This process involves modifying cysteine residues in proteins to enhance their detection and identification through mass spectrometry. The modification improves the properties of the cysteine-containing peptides, allowing for more accurate analysis and characterization of proteins expressed by organisms.
Case Study:
In a study focusing on the analysis of protein structures, researchers used 5-APE Benzyl Ester Tosylate to derivatize cysteine residues. The results demonstrated that the modified peptides exhibited enhanced ionization efficiency during mass spectrometry, leading to improved sensitivity and specificity in protein identification.
Pharmaceutical Development
Intermediate in Drug Synthesis:
The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to influence neurotransmitter activity makes it valuable in developing drugs aimed at treating conditions such as epilepsy and anxiety disorders .
Applications in Medicinal Chemistry:
this compound has been explored for its potential as a therapeutic agent due to its structural similarities with other bioactive compounds. Research indicates that derivatives of this compound may possess neuroprotective properties, making them candidates for further investigation in drug development .
Biochemical Research
Amino Acid Metabolism Studies:
In biochemical research, this compound is employed to study amino acid metabolism and peptide synthesis. It aids researchers in understanding protein functions and interactions within biological systems .
Analytical Chemistry Applications:
The compound is also used as a standard in chromatographic techniques, helping to calibrate instruments and improve the accuracy of analytical results across various chemical analyses .
Material Science
Biodegradable Polymers:
Recent studies have investigated the potential of this compound in creating biodegradable polymers. These materials contribute to sustainable development by reducing environmental impact while maintaining functional properties necessary for various applications .
Mechanism of Action
The mechanism of action of 5-Aminopentanoic Acid Benzyl Ester Tosylate involves its ability to act as a substrate or inhibitor in various biochemical reactions . The tosylate group makes it a good leaving group, facilitating nucleophilic substitution reactions . The benzyl ester group can be hydrolyzed to release the active 5-aminopentanoic acid, which can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 5-Aminopentanoic Acid Benzyl Ester Tosylate with analogous compounds:
Biological Activity
5-Aminopentanoic Acid Benzyl Ester Tosylate (5-APE Benzyl Ester Tosylate) is a chemical compound with the molecular formula and a molecular weight of 379.47 g/mol. This compound is notable for its biological activities, particularly in the fields of proteomics and medicinal chemistry. This article delves into the biological activity of 5-APE Benzyl Ester Tosylate, highlighting its synthesis, applications, and relevant case studies.
Synthesis
The synthesis of 5-APE Benzyl Ester Tosylate involves two primary steps:
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Formation of Benzyl Ester :
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Tosylation :
These reactions utilize p-toluenesulfonic acid (tosyl chloride) to enhance the reactivity and solubility of the compound in organic solvents, making it suitable for various applications in organic synthesis and drug development .
Anticonvulsant Properties
One of the prominent biological activities associated with 5-APE Benzyl Ester Tosylate is its anticonvulsant effect. Similar compounds have shown efficacy in modulating neurotransmission pathways, which can be beneficial in treating epilepsy and other seizure disorders. The mechanism appears to involve modulation of GABAergic activity, which is critical for maintaining neuronal excitability .
Proteomics Applications
In proteomics, 5-APE Benzyl Ester Tosylate serves as a derivatization reagent specifically for cysteine residues in proteins. This modification enhances the detection and identification of cysteine-containing peptides through mass spectrometry. The ability to selectively modify thiol groups allows for improved analysis of protein structures and functions, which is essential in various biological research contexts .
Case Study 1: Cysteine Derivatization
A study focused on the use of 5-APE Benzyl Ester Tosylate for cysteine modification demonstrated its effectiveness in increasing the yield and specificity of peptide identification in mass spectrometry analyses. The results indicated that derivatives formed using this compound exhibited enhanced stability and ionization efficiency, leading to better analytical outcomes .
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective properties of related compounds has suggested that derivatives such as 5-APE may help mitigate oxidative stress in neuronal cells. In vitro studies showed that these compounds could reduce cell death induced by excitotoxicity, highlighting their potential therapeutic role in neurodegenerative diseases .
Comparison with Related Compounds
To understand the unique properties of 5-APE Benzyl Ester Tosylate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobutanoic Acid | Shorter carbon chain | More polar; involved in neurotransmission |
| 2-Aminobutyric Acid | Similar amine functionality | Exhibits neuroprotective properties |
| N-Benzoyl-5-aminovaleric Acid | Contains a benzoyl group | Different reactivity due to the carbonyl group |
| 3-Aminobutyric Acid | Similar backbone but different amine position | Known for anticonvulsant activity |
This comparison underscores the unique structural attributes of 5-APE Benzyl Ester Tosylate while highlighting its potential applications within medicinal chemistry and related fields .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 5-aminopentanoic acid benzyl ester tosylate with high purity?
- Methodology : The compound is typically synthesized via a two-step process:
Esterification : React 5-aminopentanoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) to form the benzyl ester.
Tosylation : Treat the intermediate with p-toluenesulfonyl chloride (TsCl) in anhydrous conditions to introduce the tosylate group.
- Key Considerations : Use Boc (tert-butoxycarbonyl) protection for the amine group to prevent side reactions during esterification . Purification via recrystallization in ethanol/water mixtures improves yield (>95% purity) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- LC/MS : Confirm molecular weight (MW = 207.27 for free base; MW increases with tosylate) and detect impurities .
- ¹H/¹³C NMR : Verify benzyl aromatic protons (δ 7.2–7.4 ppm), tosylate methyl protons (δ 2.4 ppm), and ester carbonyl (δ ~170 ppm) .
- Melting Point : Compare observed values (e.g., >150°C) with literature data to assess crystallinity .
Q. What storage conditions prevent degradation of this compound?
- Stability Profile :
- Store at –20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester or tosylate groups .
- Monitor for lactam formation (via intramolecular cyclization of the amine and ester) using FTIR (loss of carbonyl peaks at ~1740 cm⁻¹) .
Advanced Research Questions
Q. How does the tosylate group influence the compound’s reactivity in peptide coupling reactions?
- Mechanistic Insight : The tosylate acts as a leaving group, facilitating nucleophilic substitution (e.g., with amines in peptide bond formation). Its electron-withdrawing nature enhances electrophilicity at the adjacent carbon.
- Experimental Design :
- Compare coupling efficiency with other leaving groups (e.g., hydrochloride vs. tosylate) using Fmoc-protected amino acids and monitor reaction kinetics via HPLC .
- Optimize solvent polarity (e.g., DMF vs. DCM) to stabilize transition states .
Q. How can researchers resolve contradictions in reported pKa values for the amine group?
- Data Reconciliation :
- Reported pKa Values : 14.26 (amine) and 10.71 (carboxylic acid) in 0.5 M NaCl vs. conflicting literature.
- Validation : Use potentiometric titration under controlled ionic strength (e.g., 0.15 M KCl) to minimize salt effects. Cross-validate with computational methods (e.g., DFT calculations) .
Q. What strategies mitigate side reactions during the synthesis of peptide mimetics using this compound?
- Troubleshooting :
- Competing Cyclization : Add steric hindrance (e.g., bulky protecting groups) to prevent lactam formation .
- Byproduct Analysis : Employ LC-MS/MS to identify and quantify impurities (e.g., dimerization products) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
